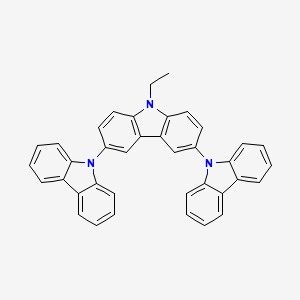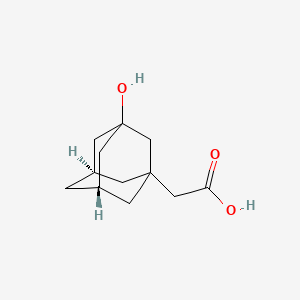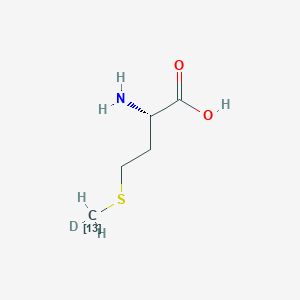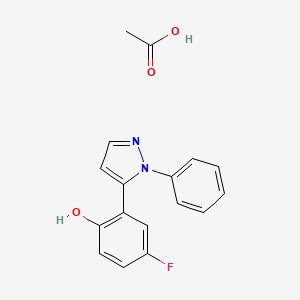
(2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid is a chiral amino acid derivative that has been labeled with carbon-13 isotopes at the 1 and 2 positions. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the use of labeled starting materials such as [13C]-labeled glycine or [13C]-labeled formaldehyde in a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions often involve the use of protecting groups to ensure the selective incorporation of the isotopes and to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of (2S,3R)-2-amino-3-oxo(1,2-13C2)butanoic acid, while reduction of the amino group can produce (2S,3R)-2-amino-3-hydroxy(1,2-13C2)butane.
科学的研究の応用
(2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in the study of protein synthesis and enzyme activity.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for use in pharmaceuticals and agrochemicals.
作用機序
The mechanism by which (2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid exerts its effects depends on its specific application. In metabolic studies, the labeled carbon atoms allow for the tracking of the compound through various biochemical pathways, providing insights into the molecular targets and pathways involved. This can include interactions with enzymes, receptors, and other biomolecules.
類似化合物との比較
Similar Compounds
Similar compounds to (2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid include other isotopically labeled amino acids such as:
- (2S,3R)-2-amino-3-hydroxy(1,2-13C2)propanoic acid
- (2S,3R)-2-amino-3-hydroxy(1,2-13C2)pentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling, which allows for detailed studies of its behavior in various chemical and biological systems. This makes it a valuable tool in research areas where precise tracking of molecular interactions is required.
特性
CAS番号 |
1217476-30-6 |
|---|---|
分子式 |
C4H9NO3 |
分子量 |
121.10 g/mol |
IUPAC名 |
(2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i3+1,4+1 |
InChIキー |
AYFVYJQAPQTCCC-KCVAWDAUSA-N |
異性体SMILES |
C[C@H]([13C@@H]([13C](=O)O)N)O |
正規SMILES |
CC(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


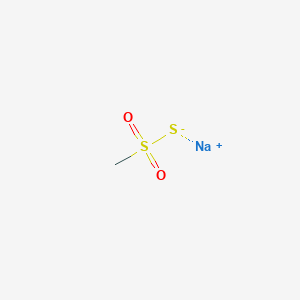
![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)


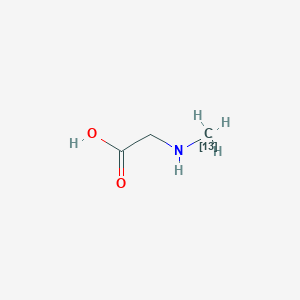
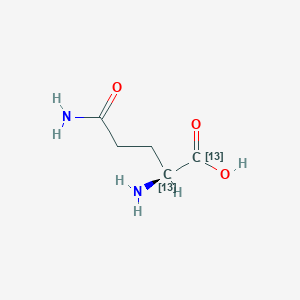

![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)
